4-(2-Chloropyrimidin-4-yl)thiomorpholine
Overview
Description
“4-(2-Chloropyrimidin-4-yl)thiomorpholine” is a chemical compound with a molecular weight of 215.71 . It is also known by its IUPAC name, 4-(2-chloro-4-pyrimidinyl)thiomorpholine .
Molecular Structure Analysis
The InChI code for “4-(2-Chloropyrimidin-4-yl)thiomorpholine” is 1S/C8H10ClN3S/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Drug Delivery Systems
Thiomorpholine derivatives have been used in drug delivery systems due to their stability and solubility properties. Researchers could explore incorporating 4-(2-Chloropyrimidin-4-yl)thiomorpholine into nanocarriers for targeted drug delivery.
These applications highlight the versatility of 4-(2-Chloropyrimidin-4-yl)thiomorpholine and its potential impact across different scientific domains. Keep in mind that further research and experimentation are necessary to fully unlock its capabilities . If you need more detailed information on any specific application, feel free to ask!
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various proteins and enzymes, suggesting that 4-(2-chloropyrimidin-4-yl)thiomorpholine may have similar targets .
Mode of Action
Based on the structure and properties of the compound, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, suggesting that 4-(2-chloropyrimidin-4-yl)thiomorpholine may have similar effects .
Pharmacokinetics
Based on its molecular weight and structure, it is likely to have good bioavailability .
Result of Action
Related compounds have been shown to have various biological effects, suggesting that 4-(2-chloropyrimidin-4-yl)thiomorpholine may have similar effects .
Action Environment
The action, efficacy, and stability of 4-(2-Chloropyrimidin-4-yl)thiomorpholine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
4-(2-chloropyrimidin-4-yl)thiomorpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWSDNURTKMYOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyrimidin-4-yl)thiomorpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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